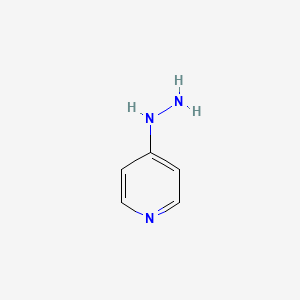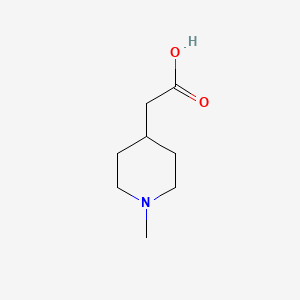
2-(1-Methylpiperidin-4-yl)acetic acid
Vue d'ensemble
Description
“2-(1-Methylpiperidin-4-yl)acetic acid” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol .
Synthesis Analysis
The synthesis of “2-(1-Methylpiperidin-4-yl)acetic acid” and its analogs has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The InChI code for “2-(1-Methylpiperidin-4-yl)acetic acid” is 1S/C8H15NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) . The Canonical SMILES is CN1CCC(CC1)CC(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Methylpiperidin-4-yl)acetic acid” include a molecular weight of 157.21 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 139 . It has a rotatable bond count of 2 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Pharmaceutical Industry
Summary of Application
“2-(1-Methylpiperidin-4-yl)acetic acid” is a compound that plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .
Methods of Application
The methods of application involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Summary of Application
The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .
Methods of Application
The method of application involves the use of “2-(1-Methylpiperidin-4-yl)acetic acid” as an inhibitor of sEH .
Results or Outcomes
The outcomes of this application are aimed at the stabilization of endogenous epoxyeicosatrienoic acids .
Laboratory Chemicals
Summary of Application
“2-(1-Methylpiperidin-4-yl)acetic acid” is used as a laboratory chemical . It’s a common reagent used in various chemical reactions.
Methods of Application
The methods of application vary depending on the specific chemical reaction. It’s often used as a starting material or intermediate in the synthesis of other compounds.
Results or Outcomes
The outcomes of this application are the successful synthesis of various chemical compounds .
Food, Drug, Pesticide or Biocidal Product Use
Summary of Application
“2-(1-Methylpiperidin-4-yl)acetic acid” can be used in the formulation of food, drug, pesticide or biocidal products .
Methods of Application
The methods of application depend on the specific product being formulated. It can be used as an active ingredient or as an additive to enhance the properties of the product.
Results or Outcomes
The outcomes of this application are the formulation of effective food, drug, pesticide or biocidal products .
Safety And Hazards
The safety information for “2-(1-Methylpiperidin-4-yl)acetic acid” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .
Relevant Papers The relevant papers for “2-(1-Methylpiperidin-4-yl)acetic acid” include studies on the synthesis of piperidone analogs and their diverse biological applications . These papers provide valuable insights into the properties and potential applications of “2-(1-Methylpiperidin-4-yl)acetic acid” and its analogs.
Propriétés
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQGGKCBIODRRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330288 | |
| Record name | (1-Methylpiperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperidin-4-yl)acetic acid | |
CAS RN |
87647-06-1 | |
| Record name | (1-Methylpiperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpiperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


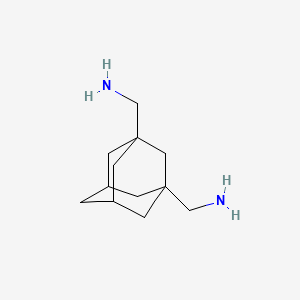
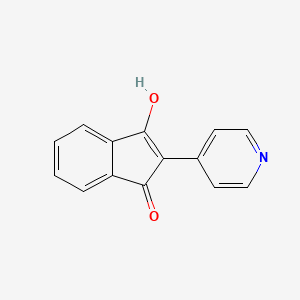
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
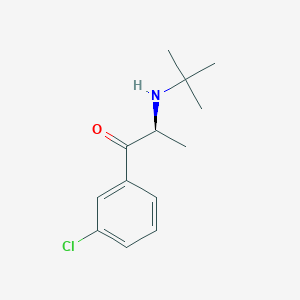


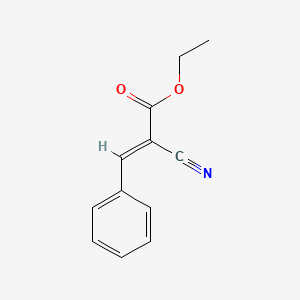
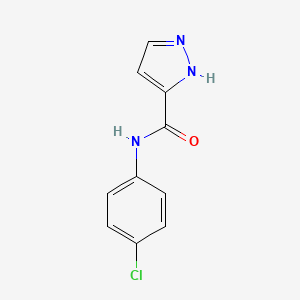


![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)
